Einecs 282-664-3

描述

Einecs 282-664-3,也称为二甲亚砜,是一种化学化合物,其分子式为C2H6OS。它是一种无色的液体,广泛用作各种化学反应和工业过程中的溶剂。 二甲亚砜以其穿透生物膜的能力而闻名,使其在医学和制药应用中具有价值 .

属性

CAS 编号 |

84282-18-8 |

|---|---|

分子式 |

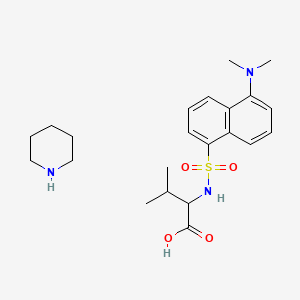

C22H33N3O4S |

分子量 |

435.6 g/mol |

IUPAC 名称 |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid;piperidine |

InChI |

InChI=1S/C17H22N2O4S.C5H11N/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4;1-2-4-6-5-3-1/h5-11,16,18H,1-4H3,(H,20,21);6H,1-5H2 |

InChI 键 |

OSSMYKCPNFDDJX-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |

产品来源 |

United States |

准备方法

合成路线和反应条件

二甲亚砜通常通过使用氧气或二氧化氮作为氧化剂氧化二甲硫醚来合成。反应在受控条件下进行,以确保二甲硫醚完全转化为二甲亚砜。

工业生产方法

在工业环境中,二甲亚砜是通过在催化剂存在下用氧气氧化二甲硫醚来生产的。该过程包括以下步骤:

氧化: 二甲硫醚用氧气氧化为二甲亚砜。

纯化: 粗二甲亚砜通过蒸馏纯化以去除杂质并获得高纯度产品。

化学反应分析

反应类型

二甲亚砜经历各种化学反应,包括:

氧化: 二甲亚砜可以进一步氧化为二甲砜。

还原: 它可以被还原为二甲硫醚。

取代: 二甲亚砜可以参与亲核取代反应。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用诸如氢化锂铝之类的还原剂。

取代: 通常使用氢化钠和甲醇钠等亲核试剂。

主要产品

氧化: 二甲砜。

还原: 二甲硫醚。

取代: 取决于所用亲核试剂的不同取代的亚砜。

科学研究应用

二甲亚砜在科学研究中具有广泛的应用:

化学: 用作有机合成的溶剂,以及各种化学反应的试剂。

生物学: 由于其穿透细胞膜的能力,它被用于细胞培养和冷冻保存。

医学: 用作药物递送剂,以及治疗间质性膀胱炎。

工业: 用于生产聚合物、树脂和其他工业化学品。

作用机制

二甲亚砜通过穿透生物膜并改变细胞的通透性发挥其作用。它与各种分子靶标相互作用,包括蛋白质和脂质,导致细胞功能发生变化。其作用机制中涉及的确切途径很复杂,并且取决于所用特定应用和浓度。

相似化合物的比较

类似化合物

二甲砜: 二甲亚砜的氧化产物,具有类似的溶剂性质。

二甲硫醚: 二甲亚砜的还原产物,具有不同的化学性质。

独特性

二甲亚砜因其能够穿透生物膜以及在各种化学反应中作为溶剂的多功能性而独一无二。它在化学、生物学、医学和工业中广泛的应用使其区别于其他类似化合物。

生物活性

Overview of Einecs 282-664-3

Chemical Identity:

- Name: Lead and its compounds

- EINECS Number: 282-664-3

- CAS Number: 7439-92-1

Lead is a heavy metal known for its toxicity and potential to cause various health issues in humans and environmental organisms. Its compounds have been widely studied due to their implications in public health and ecological safety.

Toxicological Effects

Lead exposure can lead to various toxicological effects, particularly affecting the nervous system, reproductive system, and developmental processes. The following table summarizes key toxicological findings associated with lead exposure:

| Effect | Description | Source |

|---|---|---|

| Neurotoxicity | Lead exposure is linked to cognitive deficits and behavioral issues in children. | CDC (Centers for Disease Control) |

| Reproductive Toxicity | Suspected of damaging fertility and causing adverse developmental outcomes. | ECHA |

| Aquatic Toxicity | Very toxic to aquatic life; can cause long-term adverse effects in aquatic environments. | ECHA |

Lead exerts its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: Lead interferes with various enzymes, particularly those involved in heme synthesis, leading to conditions such as anemia.

- Oxidative Stress: It induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.

- Neurotransmitter Disruption: Lead affects neurotransmitter release and uptake, contributing to neurobehavioral changes.

Case Study 1: Neurodevelopmental Impact in Children

A study conducted by the CDC highlighted that children exposed to lead showed significant declines in IQ scores and increased behavioral problems. The study tracked children from birth to adolescence, revealing that even low levels of lead exposure could have lasting impacts on cognitive development.

Case Study 2: Environmental Impact on Aquatic Life

Research published in Environmental Science & Technology demonstrated that lead concentrations in water bodies led to significant mortality rates in fish species. The study assessed the long-term ecological effects of lead contamination, emphasizing the need for stringent regulations.

Regulatory Status

The regulatory landscape surrounding this compound reflects its recognized risks:

- REACH Registration: Under the REACH regulation, lead is classified as a substance of very high concern due to its toxicity.

- Environmental Regulations: It is subject to strict controls regarding its use and disposal to mitigate environmental contamination.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Einecs 282-664-3 in laboratory settings?

- Methodological Answer: Synthesis should follow documented procedures with strict control of reaction conditions (e.g., temperature, stoichiometry, catalysts). Characterization requires spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic purity analysis (HPLC). Experimental details must be thoroughly recorded to enable replication, including raw data and instrument calibration parameters .

Q. Which spectroscopic methods are most effective for confirming the structural identity of this compound?

- Methodological Answer: Combine multiple techniques:

- NMR for molecular framework verification (¹H/¹³C spectra).

- FT-IR for functional group identification.

- X-ray crystallography (if crystalline) for absolute configuration. Cross-validate results with literature data and reference standards to minimize structural misassignment .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer: Replicate experiments under controlled conditions (e.g., standardized solvents, pH, temperature). Use high-purity reagents and validate measurement tools (e.g., calibrated pH meters, DSC for thermal stability). Compare findings with peer-reviewed studies, and analyze methodological differences (e.g., sample preparation) as potential sources of variation .

Advanced Research Questions

Q. What experimental design strategies optimize the yield and purity of this compound in multi-step syntheses?

- Methodological Answer: Employ factorial design (e.g., response surface methodology) to test variables like reaction time, temperature, and reagent ratios. Use DOE (Design of Experiments) software to identify interactions between factors. Validate optimized conditions through triplicate runs and statistical analysis (ANOVA) to confirm reproducibility .

Q. How can computational modeling (e.g., DFT, MD simulations) enhance the understanding of this compound’s reactivity or intermolecular interactions?

- Methodological Answer: Perform density functional theory (DFT) calculations to predict electronic properties and reaction pathways. Validate models with experimental data (e.g., kinetic studies, spectroscopic shifts). For intermolecular interactions, use molecular dynamics (MD) simulations to explore solvent effects or binding affinities, ensuring force fields are parameterized for the compound’s unique features .

Q. What statistical approaches are appropriate for resolving contradictions in toxicological or environmental impact data for this compound?

- Methodological Answer: Apply meta-analysis to aggregate data from heterogeneous studies, weighting results by sample size and methodology rigor. Use sensitivity analysis to assess outlier influence. For in-house data, employ Bayesian statistics to incorporate prior evidence, or non-parametric tests (e.g., Mann-Whitney U) if assumptions of normality are violated .

Q. How can researchers ensure methodological rigor when studying this compound’s catalytic or mechanistic roles in novel reactions?

- Methodological Answer: Design control experiments to isolate the compound’s role (e.g., kinetic isotope effects, radical trapping). Use in-situ spectroscopic monitoring (e.g., Raman, UV-Vis) to track intermediate formation. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and avoid overgeneralization .

Methodological Best Practices

- Replication : Document all experimental parameters (e.g., humidity, light exposure) to enable independent verification. Use open-access platforms to share raw data and analytical workflows .

- Data Triangulation : Combine quantitative (e.g., chromatographic purity) and qualitative (e.g., spectral matches) data to strengthen conclusions .

- Ethical Compliance : Adhere to institutional guidelines for hazardous material handling and data integrity. Disclose conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。